molecular formula C14H21NO2 B1663128 (R)-3-(4-propylmorpholin-2-yl)phenol CAS No. 710654-74-3

(R)-3-(4-propylmorpholin-2-yl)phenol

Cat. No.: B1663128
CAS No.: 710654-74-3
M. Wt: 235.32 g/mol
InChI Key: WOLAYLBKITVXRB-FZMZJTMJSA-N
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Description

(R)-3-(4-Propylmorpholin-2-yl)phenol is a chiral phenolic compound characterized by a morpholine ring substituted with a propyl group at the 4-position and a hydroxyl group at the 3-position of the phenol ring. The R-configuration of the morpholine substituent introduces stereochemical specificity, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

710654-74-3

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]phenol

InChI

InChI=1S/C14H21NO2/c1-3-7-15-9-14(17-10-11(15)2)12-5-4-6-13(16)8-12/h4-6,8,11,14,16H,3,7,9-10H2,1-2H3/t11-,14-/m0/s1

InChI Key

WOLAYLBKITVXRB-FZMZJTMJSA-N

SMILES

CCCN1CCOC(C1)C2=CC(=CC=C2)O

Isomeric SMILES

CCCN1C[C@H](OC[C@@H]1C)C2=CC(=CC=C2)O

Canonical SMILES

CCCN1CC(OCC1C)C2=CC(=CC=C2)O

Synonyms

(R)-3-(4-propylmorpholin-2-yl) phenol
PF-219061

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several phenolic derivatives, including alkylphenols and morpholine-containing analogs. Key comparisons are summarized below:

Compound Name Substituents/Functional Groups Key Properties/Biological Effects Reference
(R)-3-(4-Propylmorpholin-2-yl)phenol Morpholine (4-propyl), phenol (3-OH) Hypothesized enhanced solubility and CNS activity due to morpholine; stereospecific interactions
4-Propylphenol (CAS 645-56-7) Phenol (4-propyl) Lipophilic; potential antimicrobial activity
(R)-4-(3-Methylhexan-3-yl)phenol Phenol (4-branched alkyl) Increased steric hindrance; altered bioavailability
Quercetin (polyphenol) Multiple hydroxyl groups, glycosides High antioxidant activity; improved absorption as glycosides
Resveratrol Stilbene backbone with hydroxyls Cardioprotective, anti-amyloid aggregation

Key Observations :

  • Morpholine vs. Alkyl Substituents: The morpholine ring in this compound likely enhances water solubility compared to purely alkyl-substituted phenols (e.g., 4-propylphenol), which are more lipophilic .
  • Stereochemical Influence: Enantiomers such as (R)- and (S)-4-(pentan-2-yl)phenol (CAS 94-06-4) demonstrate that chirality can drastically alter pharmacokinetics and receptor interactions. The R-configuration in the target compound may similarly confer unique biological activity .
  • Bioavailability: Unlike simpler phenols, the morpholine substituent could reduce passive diffusion across membranes, necessitating active transport mechanisms. This contrasts with highly bioavailable polyphenols like quercetin glycosides .

Functional Comparisons

  • Antioxidant Activity: While polyphenols like resveratrol and quercetin exhibit strong free radical scavenging, this compound’s single hydroxyl group may limit direct antioxidant effects. However, its morpholine group might stabilize reactive intermediates or enhance metal chelation .
  • Anti-Amyloid Potential: Analogous to resveratrol and rifampicin’s phenolic structures, the compound could inhibit amyloid aggregation via quinone-mediated mechanisms or steric interference, though this remains speculative without direct evidence .
  • Cardiovascular Effects: Morpholine derivatives are less studied in cardiovascular contexts compared to olive oil phenolics (e.g., hydroxytyrosol), which modulate lipid profiles and endothelial function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(4-propylmorpholin-2-yl)phenol
Reactant of Route 2
(R)-3-(4-propylmorpholin-2-yl)phenol

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